An In-depth Technical Guide to Boc-4-amino-4-methyl-pentanoic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to Boc-4-amino-4-methyl-pentanoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sterically Hindered Amino Acids in Modern Chemistry
In the landscape of peptide and medicinal chemistry, the quest for novel molecular scaffolds that impart enhanced stability, conformational rigidity, and unique biological activity is perpetual. Among the various classes of unnatural amino acids, α,α-disubstituted amino acids represent a cornerstone for innovation. The replacement of the α-hydrogen with an additional substituent dramatically alters the physicochemical and biological properties of the parent amino acid, primarily by restricting the conformational freedom of the peptide backbone.[1][2] This steric hindrance can protect against enzymatic degradation and guide the formation of specific secondary structures, such as helices or turns, which are crucial for molecular recognition and biological function.[1][3]
Boc-4-amino-4-methyl-pentanoic acid, a derivative of an α,α-disubstituted amino acid, embodies these desirable characteristics. The presence of two methyl groups on the α-carbon to the nitrogen atom introduces significant steric bulk, while the tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic manipulations.[4] This guide provides a comprehensive technical overview of Boc-4-amino-4-methyl-pentanoic acid, from its fundamental chemical properties and synthesis to its applications in research and drug discovery.
Physicochemical Properties
Boc-4-amino-4-methyl-pentanoic acid is typically a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1249372-40-4 | |
| Molecular Formula | C11H21NO4 | [5] |
| Molecular Weight | 231.29 g/mol | [5] |
| Melting Point | 95-100 °C | |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | Inferred from general knowledge of similar compounds. |
| pKa | 4.65 ± 0.10 (Predicted) | [5] |
Synthesis and Manufacturing
The synthesis of Boc-4-amino-4-methyl-pentanoic acid can be approached through several established methods for creating α,α-disubstituted amino acids. A common and reliable strategy involves the Strecker synthesis followed by Boc protection. This method is advantageous due to the ready availability of starting materials and its robustness.
Conceptual Synthesis Workflow
Caption: General synthetic workflow for Boc-4-amino-4-methyl-pentanoic acid.
Detailed Experimental Protocol: Synthesis of 4-amino-4-methylpentanoic acid (Strecker Synthesis)
This protocol is a representative procedure based on established methods for the synthesis of α-amino acids.[6]
Materials:
-
Acetone
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium chloride (NH4Cl)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Methanol
Procedure:
-
Formation of the Aminonitrile:
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.
-
To this solution, acetone (1.0 equivalent) is added, followed by the slow, portion-wise addition of potassium cyanide (1.05 equivalents). Caution: The reaction is exothermic and releases ammonia gas.
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with diethyl ether to isolate the aminonitrile intermediate. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
-
Hydrolysis of the Aminonitrile:
-
The crude aminonitrile is carefully added to an excess of concentrated hydrochloric acid.
-
The mixture is heated to reflux for 12-24 hours. This step hydrolyzes both the nitrile and any potential amide intermediates to the carboxylic acid.
-
After cooling to room temperature, the excess HCl is removed under reduced pressure.
-
The residue is dissolved in a minimal amount of water and the pH is adjusted to the isoelectric point (typically around pH 6-7) using a solution of sodium hydroxide. This will cause the amino acid to precipitate.
-
The solid is collected by filtration, washed with cold water and then methanol, and dried under vacuum to yield 4-amino-4-methylpentanoic acid.[7]
-
Detailed Experimental Protocol: Boc-Protection
This protocol is a standard procedure for the N-protection of amino acids.[8][9]
Materials:
-
4-amino-4-methylpentanoic acid
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
4-amino-4-methylpentanoic acid (1.0 equivalent) is dissolved in a mixture of dioxane (or THF) and water.
-
A solution of sodium hydroxide (2.2 equivalents) in water is added, and the mixture is cooled to 0 °C in an ice bath.
-
Di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise to the stirred solution.
-
-
Reaction and Workup:
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The organic solvent is removed under reduced pressure.
-
The aqueous residue is washed with ethyl acetate to remove any unreacted (Boc)2O.
-
The aqueous layer is then acidified to pH 2-3 with a cold 1 M HCl solution.
-
The product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield Boc-4-amino-4-methyl-pentanoic acid as a solid. The product can be further purified by recrystallization if necessary.
-
Spectroscopic Data and Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Predicted Chemical Shifts (δ):
-
~1.2-1.4 ppm (singlet, 6H): Two methyl groups on the quaternary carbon (C(CH₃)₂).
-
~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
~1.8-2.0 ppm (multiplet, 2H): The methylene group adjacent to the quaternary carbon (-C(CH₃)₂-CH₂-).
-
~2.3-2.5 ppm (multiplet, 2H): The methylene group adjacent to the carboxylic acid (-CH₂-COOH).
-
~4.8-5.2 ppm (broad singlet, 1H): The NH proton of the carbamate.
-
~10-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
-
Solvent: CDCl₃
-
Predicted Chemical Shifts (δ):
-
~28.4 ppm: The three equivalent methyl carbons of the tert-butyl group.
-
~29-31 ppm: The two equivalent methyl carbons on the quaternary center.
-
~30-32 ppm: The methylene carbon adjacent to the carboxylic acid.
-
~40-42 ppm: The methylene carbon adjacent to the quaternary center.
-
~55-57 ppm: The quaternary carbon C(CH₃)₂.
-
~79.5 ppm: The quaternary carbon of the tert-butyl group.
-
~155-156 ppm: The carbonyl carbon of the Boc group.
-
~177-179 ppm: The carbonyl carbon of the carboxylic acid.
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI)
-
Expected Molecular Ion: [M+H]⁺ at m/z 232.15, [M+Na]⁺ at m/z 254.13.
-
Key Fragmentation Patterns: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) under acidic conditions or in the mass spectrometer.[13][14][15]
-
m/z 176.10: Loss of isobutylene (-C₄H₈) from the [M+H]⁺ ion.
-
m/z 132.09: Loss of the entire Boc group (-C₅H₉O₂) from the [M+H]⁺ ion.
-
Applications in Research and Drug Discovery
The unique structural features of Boc-4-amino-4-methyl-pentanoic acid make it a valuable building block in several areas of chemical and pharmaceutical research.
Peptide Synthesis
The primary application of this compound is in peptide synthesis.[4] The α,α-disubstitution provides steric hindrance that can:
-
Induce Helical Conformations: The restricted dihedral angles (φ and ψ) around the α-carbon can promote the formation of stable helical structures in peptides.[1][3]
-
Increase Proteolytic Stability: The bulky substituents shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of peptide-based drugs.
-
Serve as a Scaffold: The pentanoic acid backbone can be used to create peptidomimetics with specific spatial arrangements of functional groups.
Drug Development
Beyond peptides, Boc-4-amino-4-methyl-pentanoic acid and its derivatives are explored in the development of small molecule therapeutics.[16] Its scaffold can be found in molecules targeting a range of biological processes, including:
-
Neuropharmacology: The constrained nature of the amino acid can be beneficial in designing ligands for receptors and ion channels in the central nervous system.[4]
-
Metabolic Disorders: The unique structure can be incorporated into molecules designed to interact with enzymes involved in metabolic pathways.[17]
Bioconjugation and Materials Science
The carboxylic acid and the protected amine functionalities allow for orthogonal chemical modifications, making it a useful linker in bioconjugation to attach molecules to proteins or surfaces.[17] Furthermore, its derivatives can be used in the development of novel polymers and functional materials.
Safety and Handling
Hazard Statements:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Boc-4-amino-4-methyl-pentanoic acid is a valuable and versatile building block for chemists and drug discovery scientists. Its defining feature, the α,α-disubstituted amino acid core, provides a powerful tool for modulating the conformational properties and metabolic stability of peptides and small molecules. A thorough understanding of its chemical properties, synthesis, and handling is essential for leveraging its full potential in the design and creation of next-generation therapeutics and advanced materials.
References
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Oba, M. (2005). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Yakugaku Zasshi, 125(10), 749-765. Retrieved from [Link]
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Ghosh, A. K., & Sarma, K. D. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(5), 536-545. Retrieved from [Link]
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Oba, M. (2005). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. PubMed. Retrieved from [Link]
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LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Retrieved from [Link]
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Zhang, Y., Vanderghinste, J., Wang, J., & Das, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474. Retrieved from [Link]
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African Rock Art. (n.d.). Boc-4-amino-4-methyl-pentanoic acid. Retrieved from [Link]
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Oba, M. (2005). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate. Retrieved from [Link]
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Williams, C. R., Nelson, C., & Hinton, C. S. (2024). Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. PLOS ONE, 19(2), e0297327. Retrieved from [Link]
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Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]
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Varala, R., & Ramu, E. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H and ¹³C MAS NMR spectra of the amino acid Boc‐Leu, ¹³C 99 % labelled.... Retrieved from [Link]
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ChemSynthesis. (2025). methyl 4-amino-4-methylpentanoate. Retrieved from [Link]
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MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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Szilágyi, B., Gáspári, Z., & Zachar, G. (2008). Spectral analysis of 1H coupled 13C spectra of the amino acids: adaptive spectral library of amino acid 13C isotopomers and positional fractional 13C enrichments. Magnetic Resonance in Chemistry, 46(2), 125-137. Retrieved from [Link]
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ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]
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Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
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ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Boc protected amino acid methyl ester 4. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PubMed Central. Retrieved from [Link]
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Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Retrieved from [Link]
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